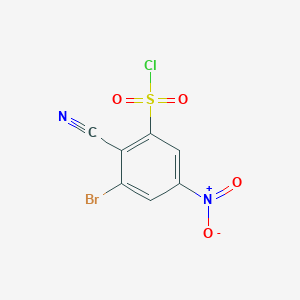
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Descripción general
Descripción
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a versatile chemical compound with a molecular formula of C6H2BrClNO4S. It is characterized by the presence of bromine, cyano, nitro, and sulfonyl chloride functional groups on a benzene ring. This compound is known for its reactivity and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride typically involves multiple steps, starting with the nitration of a suitable benzene derivative. The nitration process introduces the nitro group (-NO2) to the benzene ring. Subsequent steps may include bromination to introduce the bromine atom and chlorosulfonation to add the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves the use of reagents such as nitric acid, bromine, and chlorosulfonic acid, with careful control of temperature and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is used in various scientific research applications due to its reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis to introduce functional groups into molecules.
Biology: It can be used as a labeling agent in biochemical studies to track the movement of molecules within cells.
Industry: It is used in the production of materials, such as polymers and coatings, due to its ability to form strong chemical bonds.
Mecanismo De Acción
The mechanism by which 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride exerts its effects involves its reactivity with various molecular targets and pathways:
Molecular Targets: The compound can react with nucleophiles, electrophiles, and other reactive species in chemical reactions.
Pathways Involved: It participates in substitution, addition, and elimination reactions, forming new chemical bonds and altering molecular structures.
Comparación Con Compuestos Similares
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions. Similar compounds include:
3-Bromo-5-nitrobenzenesulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyano-5-nitrobenzenesulfonyl chloride: Lacks the bromine atom, leading to variations in chemical behavior.
3-Bromo-2-cyano-benzenesulfonyl chloride:
Propiedades
IUPAC Name |
3-bromo-2-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-1-4(11(12)13)2-7(5(6)3-10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAYISOVNXZGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















